

2-(Trifluoromethoxy)phenylacetic acid CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Trifluoromethoxy)phenylacetic acid

Cat. No.: B1351068

[Get Quote](#)

Technical Guide: 2-(Trifluoromethoxy)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)phenylacetic acid is a fluorinated aromatic carboxylic acid derivative. The presence of the trifluoromethoxy group (-OCF₃) at the ortho position of the phenyl ring imparts unique physicochemical properties, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its identifiers, properties, a representative synthesis protocol, and potential biological evaluation methods.

Chemical Identifiers and Physical Properties

The following tables summarize the key identifiers and physicochemical properties of **2-(Trifluoromethoxy)phenylacetic acid**.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	220239-67-8 [1] [2] [3] [4]
IUPAC Name	2-(2-trifluoromethoxyphenyl)acetic acid
Molecular Formula	C ₉ H ₇ F ₃ O ₃ [2]
Molecular Weight	220.15 g/mol [2]
Canonical SMILES	C1=CC=C(C(=C1)CC(=O)O)OC(F)(F)F
InChI	InChI=1S/C9H7F3O3/c10-9(11,12)15-8-5-3-2-4-6(8)1-7(13)14/h2-5H,1H2,(H,13,14)
Synonyms	(2-Trifluoromethoxy-phenyl)-acetic acid, [2-(trifluoromethoxy)phenyl]acetic acid [1]

Table 2: Physical and Chemical Properties

Property	Value
Melting Point	54-56 °C [2]
Boiling Point (Predicted)	247.9 ± 35.0 °C
pKa (Predicted)	4.02 ± 0.10
Appearance	White to off-white solid
Hazard	Irritant [2]

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **2-(trifluoromethoxy)phenylacetic acid** is not readily available in the searched literature, a common method for the synthesis of substituted phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide. The following is a representative protocol adapted from general procedures for similar compounds.

General Experimental Protocol: Synthesis of **2-(Trifluoromethoxy)phenylacetic Acid** via Hydrolysis of 2-(Trifluoromethoxy)benzyl Cyanide

Materials:

- 2-(Trifluoromethoxy)benzyl cyanide
- Sulfuric acid (concentrated)
- Water (deionized)
- Diethyl ether
- Sodium sulfate (anhydrous)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(trifluoromethoxy)benzyl cyanide (1.0 eq).
- Acid Hydrolysis: Slowly add a mixture of concentrated sulfuric acid (3.0 eq) and water (5.0 eq) to the flask.
- Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
- Washing: Combine the organic layers and wash with brine (2 x 30 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: The crude **2-(trifluoromethoxy)phenylacetic acid** can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to obtain a pure white solid.

Potential Biological Activity and Experimental Protocols

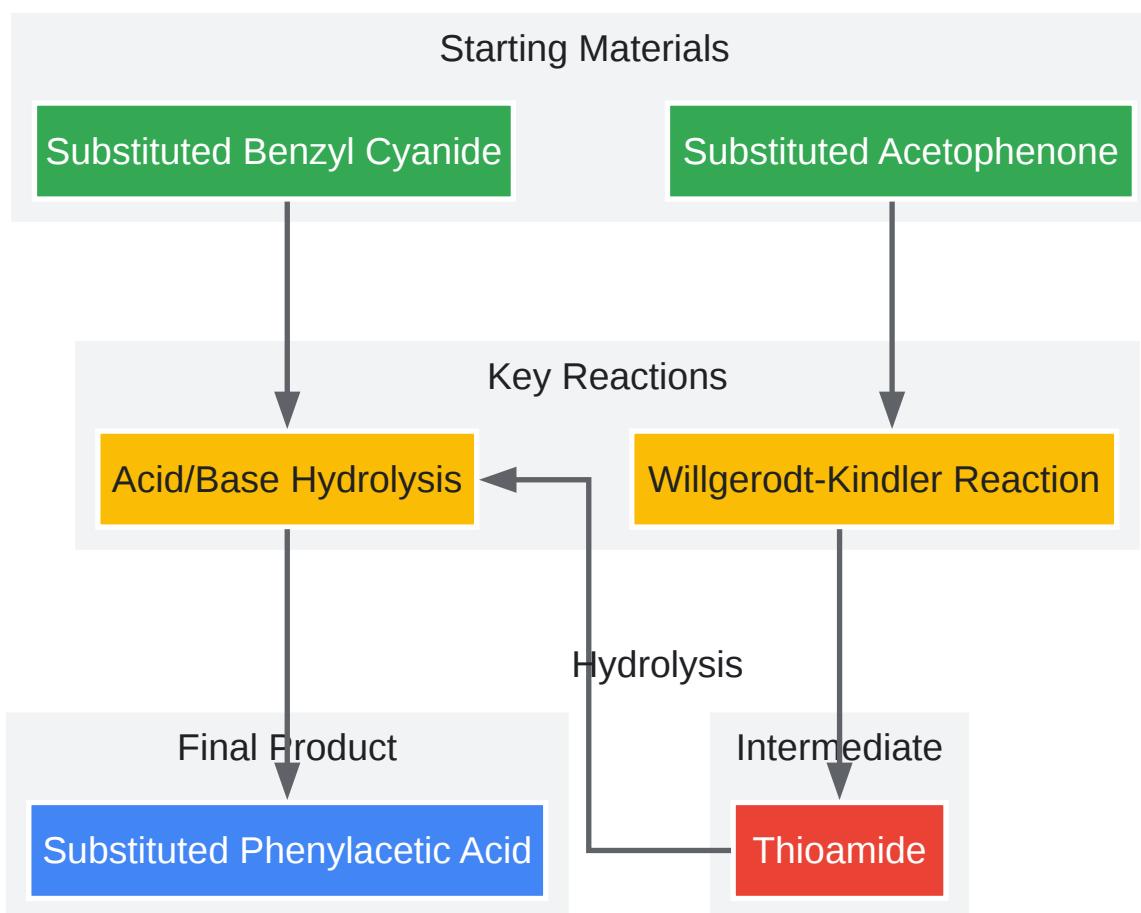
Phenylacetic acid derivatives are known to possess a range of biological activities, with anti-inflammatory properties being a prominent application. The following is a general experimental protocol for evaluating the in vitro anti-inflammatory activity of **2-(trifluoromethoxy)phenylacetic acid**.

Experimental Protocol: In Vitro Anti-inflammatory Assay - Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

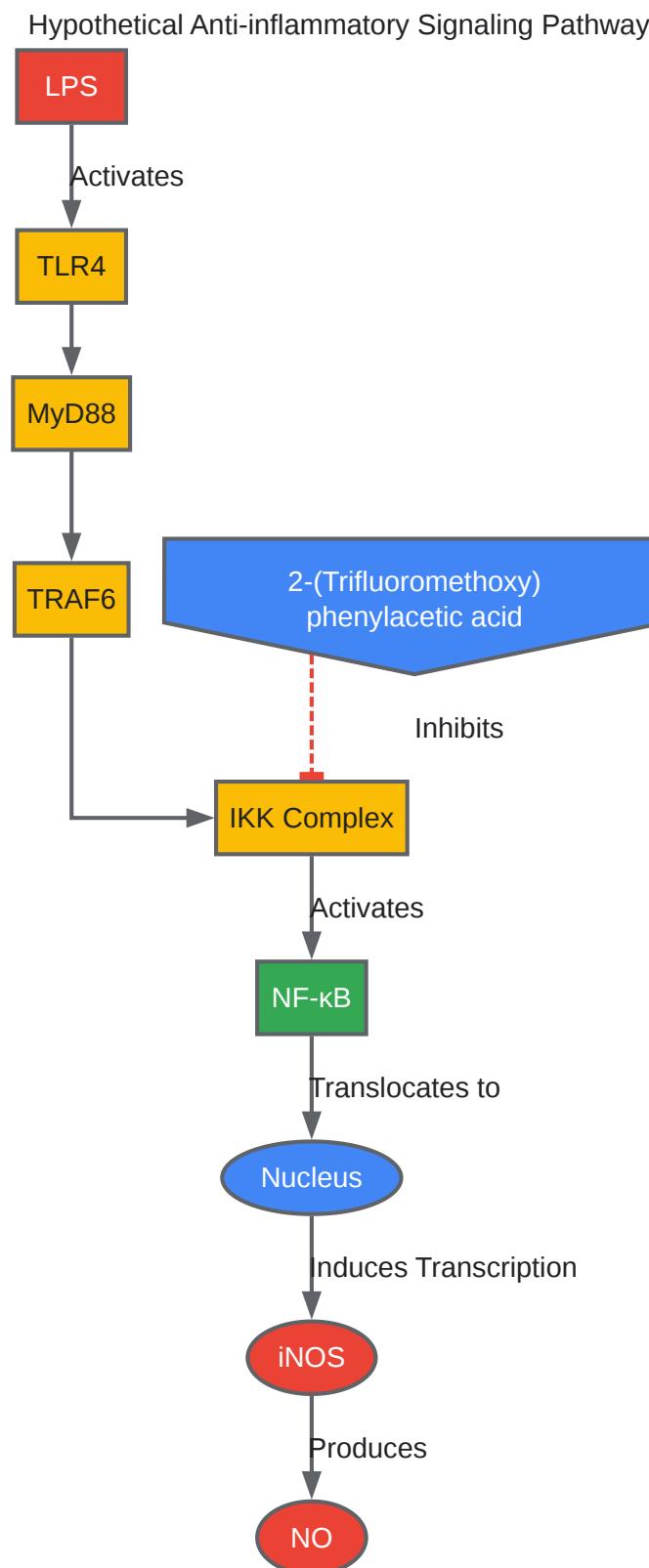
Materials:

- RAW 264.7 murine macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from *E. coli*

- **2-(Trifluoromethoxy)phenylacetic acid** (dissolved in DMSO)
- Griess Reagent
- 96-well cell culture plates
- CO₂ incubator
- Microplate reader


Procedure:

- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
- Cell Seeding: Seed the cells into 96-well plates at a density of 5×10^4 cells/well and allow them to adhere overnight.
- Compound Treatment: Pre-treat the cells with various concentrations of **2-(trifluoromethoxy)phenylacetic acid** (e.g., 1, 10, 50, 100 μ M) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
- LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 μ g/mL) for 24 hours to induce an inflammatory response. A negative control group (untreated cells) should also be included.
- Nitrite Measurement: After 24 hours, collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.
- Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control.


Visualizations

The following diagrams illustrate a general workflow for the synthesis of phenylacetic acid derivatives and a hypothetical signaling pathway for an anti-inflammatory agent.

General Synthesis Workflow for Phenylacetic Acid Derivatives

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of substituted phenylacetic acids.

[Click to download full resolution via product page](#)

Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicalbook.com [chemicalbook.com]
- 2. 220239-67-8 Cas No. | 2-(Trifluoromethoxy)phenylacetic acid | Matrix Scientific [matrixscientific.com]
- 3. 2-(Trifluoromethoxy)phenylacetic acid | 220239-67-8 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- To cite this document: BenchChem. [2-(Trifluoromethoxy)phenylacetic acid CAS number and identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1351068#2-trifluoromethoxy-phenylacetic-acid-cas-number-and-identifiers\]](https://www.benchchem.com/product/b1351068#2-trifluoromethoxy-phenylacetic-acid-cas-number-and-identifiers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com